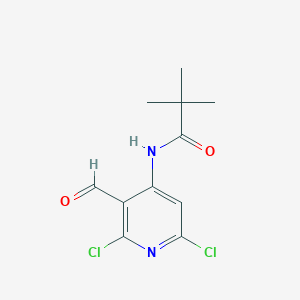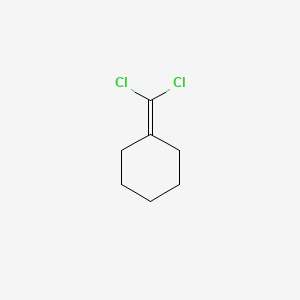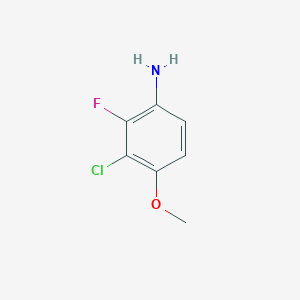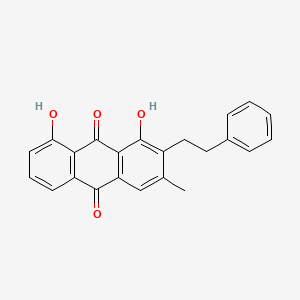![molecular formula C36H22O B13143806 2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran typically involves multi-step organic reactions. One common method includes the incorporation of a naphthobenzofurocarbazole unit into different positions of the anthracene core. This process involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its photophysical characteristics.
Reduction: This reaction can be used to alter the compound’s structure, affecting its stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized anthracene derivatives.
Scientific Research Applications
2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its photophysical properties make it useful in fluorescence microscopy and other imaging techniques.
Industry: Primarily used in the development of OLEDs, where its deep-blue emission and high efficiency are highly valued
Mechanism of Action
The mechanism of action of 2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran in OLEDs involves its role as a host material for dopants like t-DABNA. The compound exhibits hybrid local and charge-transfer emission, with contributions from triplet–triplet fusion channels. This results in efficient deep-blue emission with minimal efficiency roll-off, making it an excellent candidate for high-performance OLEDs .
Comparison with Similar Compounds
Similar Compounds
- 9-(10-Phenylanthracen-9-yl)-7H-Fluoreno[4,3-b]benzofuran
- 1-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
Uniqueness
Compared to these similar compounds, 2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran stands out due to its unique combination of anthracene, phenyl, and naphthobenzofuran units. This structure imparts distinct photophysical properties, such as a narrow emission spectrum and high external quantum efficiency, making it particularly suitable for OLED applications .
Properties
Molecular Formula |
C36H22O |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-(10-phenylanthracen-9-yl)naphtho[2,3-b][1]benzofuran |
InChI |
InChI=1S/C36H22O/c1-2-10-23(11-3-1)35-27-14-6-8-16-29(27)36(30-17-9-7-15-28(30)35)26-18-19-33-31(21-26)32-20-24-12-4-5-13-25(24)22-34(32)37-33/h1-22H |
InChI Key |
DFRPRIUFLDNBKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=C(C=C5)OC7=CC8=CC=CC=C8C=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)
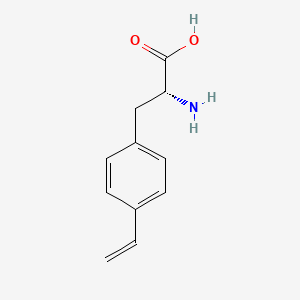
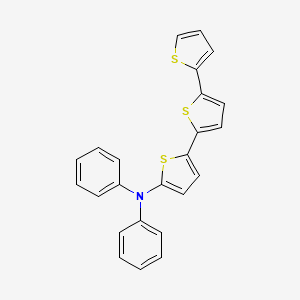
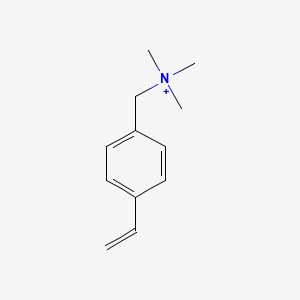
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
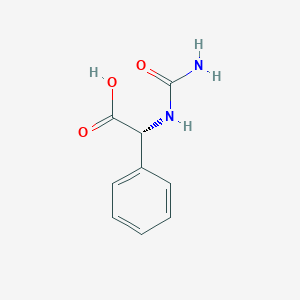
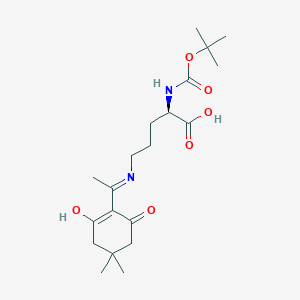
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)

